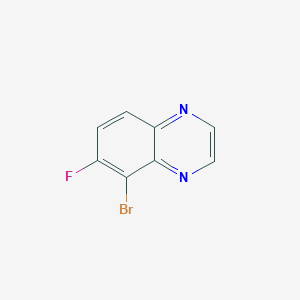

5-Bromo-6-fluoroquinoxaline

Overview

Description

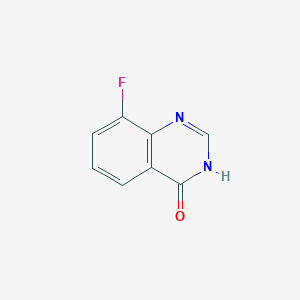

5-Bromo-6-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2. It has a molecular weight of 227.04 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-6-fluoroquinoxaline involves a reaction with caesium carbonate in N,N-dimethyl-formamide at 100℃ for 1 hour under an inert atmosphere. This is followed by a reaction with zinc (II) cyanide at 120℃ under an inert atmosphere in a sealed tube .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluoroquinoxaline contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

5-Bromo-6-fluoroquinoxaline is a solid at ambient temperature . It has a molecular weight of 227.04 . Its InChI Code is 1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H .Scientific Research Applications

Pharmacology: Antimicrobial Agent Development

5-Bromo-6-fluoroquinoxaline: has potential applications in the development of new antimicrobial agents. Its structure can be utilized to synthesize compounds with significant antibacterial properties. The presence of halogen atoms, particularly bromine and fluorine, can enhance the bioactivity of quinoxaline derivatives, making them effective against resistant strains of bacteria .

Material Science: Organic Electronic Materials

In material science, 5-Bromo-6-fluoroquinoxaline can be used as a precursor for the synthesis of organic electronic materials. Its halogenated structure is beneficial for creating organic semiconductors, which are crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block in chemical synthesis. It can be used to create a variety of heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. The introduction of the bromo and fluoro groups can facilitate further functionalization through cross-coupling reactions .

Analytical Chemistry: Chromatographic Standards

5-Bromo-6-fluoroquinoxaline: can be employed as a standard in chromatographic analysis due to its unique retention properties. It can help in the calibration of chromatographic systems for the detection and quantification of related compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, it can be used to study enzyme inhibition, particularly in enzymes that are involved in DNA replication and repair. The quinoxaline moiety can interact with the active sites of enzymes, providing insights into the design of enzyme inhibitors .

Environmental Science: Pollutant Degradation

The halogenated nature of 5-Bromo-6-fluoroquinoxaline makes it a candidate for research into the degradation of environmental pollutants. Studies can explore its breakdown products and their environmental impact, contributing to the field of green chemistry .

Safety and Hazards

properties

IUPAC Name |

5-bromo-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCIDRGPCBMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoroquinoxaline | |

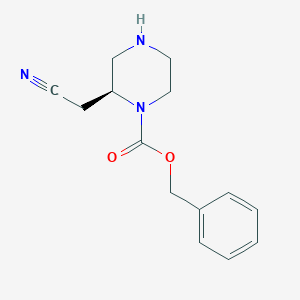

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)